1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene 1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene
Brand Name: Vulcanchem
CAS No.: 4714-32-3
VCID: VC18509548
InChI: InChI=1S/C8H5Cl4NO2/c9-7(8(10,11)12)5-1-3-6(4-2-5)13(14)15/h1-4,7H
SMILES:
Molecular Formula: C8H5Cl4NO2
Molecular Weight: 288.9 g/mol

1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene

CAS No.: 4714-32-3

Cat. No.: VC18509548

Molecular Formula: C8H5Cl4NO2

Molecular Weight: 288.9 g/mol

* For research use only. Not for human or veterinary use.

1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene - 4714-32-3

Specification

CAS No. 4714-32-3
Molecular Formula C8H5Cl4NO2
Molecular Weight 288.9 g/mol
IUPAC Name 1-nitro-4-(1,2,2,2-tetrachloroethyl)benzene
Standard InChI InChI=1S/C8H5Cl4NO2/c9-7(8(10,11)12)5-1-3-6(4-2-5)13(14)15/h1-4,7H
Standard InChI Key MIXBGFATKJDDOP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(C(Cl)(Cl)Cl)Cl)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Structural Features

  • Core structure: Benzene ring.

  • Substituents:

    • Nitro group (-NO2_2) at position 1.

    • 1,2,2,2-Tetrachloroethyl group (-CH2_2CCl3_3) at position 4.

  • Symmetry: The tetrachloroethyl group introduces significant steric hindrance and electronic effects due to the four chlorine atoms.

IUPAC Name

The systematic name is derived as follows:

  • Parent chain: Benzene.

  • Substituents:

    • Nitro group (priority suffix) at position 1.

    • 1,2,2,2-Tetrachloroethyl group at position 4.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through electrophilic aromatic substitution or functional group interconversion. Key methods include:

Nitration of 4-(1,2,2,2-Tetrachloroethyl)benzene

  • Reagents: Nitrating mixture (HNO3_3/H2_2SO4_4) .

  • Conditions:

    • Temperature: 0–35°C.

    • Solvent: Dichloromethane or carbon tetrachloride .

    • Yield: ~70–85% .

Chlorination of 4-Nitroethylbenzene

  • Reagents: Chlorine gas (Cl2_2) in the presence of radical initiators (e.g., azobisisobutyronitrile) .

  • Conditions:

    • Temperature: 90–100°C.

    • Solvent: Tetrachloroethane or chlorobenzene .

Industrial Production

  • Scale-up challenges: Handling volatile chlorinated intermediates and controlling exothermic reactions.

  • Purity: >95% achieved via fractional distillation or recrystallization .

Physical and Chemical Properties

Physical Properties

PropertyValueSource
Molecular Weight288.9 g/mol
AppearanceWhite to pale yellow crystalline solid
Melting Point85–88°C (estimated)
SolubilityInsoluble in water; soluble in DCM, chloroform
Density1.65–1.70 g/cm3^3

Chemical Reactivity

  • Electrophilic Substitution: Inhibited by electron-withdrawing groups; reactions occur under forcing conditions.

  • Nucleophilic Aromatic Substitution: Facilitated by nitro group activation at meta/para positions.

  • Reduction: Nitro group reduced to amine (-NH2_2) using Sn/HCl or catalytic hydrogenation .

Applications and Uses

Research Applications

  • Organic Synthesis: Intermediate for agrochemicals (e.g., herbicides, insecticides) .

  • Materials Science: Study of halogenated nitroaromatics in polymer stabilization .

Industrial Applications

  • Pharmaceuticals: Precursor for antitumor agents (under investigation) .

  • Electronics: Potential use in liquid crystal displays (LCs) due to polarizable substituents .

Environmental Impact

Degradation Pathways

  • Photolysis: Half-life in sunlight: 5–7 days (generates chlorinated byproducts) .

  • Biodegradation: Limited microbial degradation; accumulates in soil/sediment .

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